molecular formula C11H15K B14130605 Potassium (4-tert-butylphenyl)methanide CAS No. 3605-35-4

Potassium (4-tert-butylphenyl)methanide

Cat. No.: B14130605
CAS No.: 3605-35-4
M. Wt: 186.33 g/mol
InChI Key: QNMKZHCDBXEJHJ-UHFFFAOYSA-N
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Description

Potassium (4-tert-butylphenyl)methanide is an organometallic compound featuring a methanide anion (CH⁻) substituted with a 4-tert-butylphenyl group, stabilized by a potassium counterion. The tert-butyl group confers steric bulk and electronic stabilization, enhancing the compound’s solubility in nonpolar solvents and its stability under reactive conditions. Potential applications include catalysis, host-guest chemistry, or photochemical sensitization, inferred from analogous compounds with the 4-tert-butylphenyl moiety .

Properties

CAS No.

3605-35-4

Molecular Formula

C11H15K

Molecular Weight

186.33 g/mol

IUPAC Name

potassium;1-tert-butyl-4-methanidylbenzene

InChI

InChI=1S/C11H15.K/c1-9-5-7-10(8-6-9)11(2,3)4;/h5-8H,1H2,2-4H3;/q-1;+1

InChI Key

QNMKZHCDBXEJHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[CH2-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium (4-tert-butylphenyl)methanide typically involves the reaction of 4-tert-butylbenzyl chloride with potassium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the potassium ion replaces the chloride ion, forming the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, solvent purity, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Potassium (4-tert-butylphenyl)methanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanide anion acts as a nucleophile, attacking electrophilic centers in other molecules.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Alcohols or ketones.

    Reduction: Hydrocarbons.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Potassium (4-tert-butylphenyl)methanide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions.

    Biology: Investigated for its potential use in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium (4-tert-butylphenyl)methanide involves the interaction of the methanide anion with various electrophilic centers. The methanide anion, being a strong nucleophile, readily attacks electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds. This reactivity is facilitated by the presence of the potassium ion, which stabilizes the anionic charge on the methanide group.

Comparison with Similar Compounds

Insights :

  • The tert-butyl group in phosphines enhances steric shielding, improving host-guest binding in nonpolar environments. AdTPP’s higher Kf (twice that of other phosphines) suggests that adamantyl groups may outperform tert-butyl in certain host systems .
  • Unlike these neutral phosphines, this compound’s ionic character likely shifts its reactivity toward deprotonation or nucleophilic pathways, limiting direct host-guest applications but expanding its utility in catalysis.
2.2. Sensitizers and Photochemical Agents

The patent literature highlights 1,2-bis(4-tert-butylphenyl)ethane as a sensitizer, sharing the 4-tert-butylphenyl substituent with this compound .

Compound Application Key Advantage Reference
1,2-bis(4-tert-butylphenyl)ethane Photochemical sensitizer Stability via steric hindrance
This compound Potential sensitizer Ionic charge; redox activity Inferred

Insights :

  • Neutral sensitizers like 1,2-bis(4-tert-butylphenyl)ethane rely on steric protection to prevent aggregation. In contrast, the methanide’s ionic nature may facilitate charge-transfer processes, enabling applications in electrochemical systems or as a redox mediator.
2.3. Porphyrin Complexes in Catalysis

Meso-tetra(4-tert-butylphenyl)porphyrin-cobalt(III) demonstrates the role of tert-butyl groups in enhancing solubility and catalytic efficiency in electrochemical reductions .

Compound Catalytic Role Performance Metric Reference
Meso-tetra(4-tert-butylphenyl)porphyrin-Co(III) Electrocatalytic CO₂ reduction High turnover frequency
This compound Potential catalyst/base Strong basicity; electron-rich site Inferred

Insights :

  • The tert-butyl substituent in porphyrins improves solubility in organic media, a trait likely shared by this compound. However, the methanide’s lack of a porphyrin macrocycle limits its use in multielectron transfer processes but positions it as a specialized base or ligand in organometallic catalysis.

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